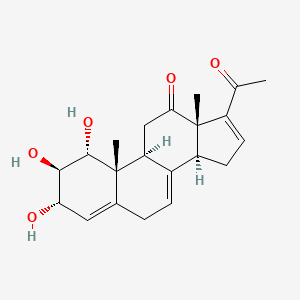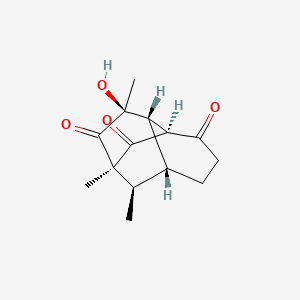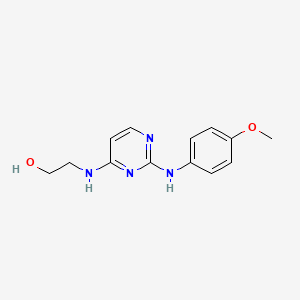
1-Androstenedione
Overview
Description
1-Androstenedione, also known as 5α-androst-1-ene-3,17-dione or 4,5α-dihydro-δ1-4-androstenedione, is a synthetic androgen and anabolic steroid . It is a 5α-reduced isomer of the endogenous steroid 4-androstenedione and acts as an androgen prohormone of 1-testosterone (4,5α-dihydro-δ1-testosterone), a derivative of dihydrotestosterone (DHT) .
Synthesis Analysis
Androstenedione is a steroidal hormone produced in male and female gonads, as well as in the adrenal glands . It is known for its key role in the production of estrogen and testosterone . Androstenedione is also sold as an oral supplement, that is being utilized to increase testosterone levels .
Molecular Structure Analysis
The molecular formula of 1-Androstenedione is C19H26O2 . It is a 3-oxo Delta (4)-steroid that is androst-4-ene substituted by oxo groups at positions 3 and 17 .
Chemical Reactions Analysis
The aromatase reaction in various biological processes is abundant . The aromatase reaction from the substrate androstenedione proceeds in 3 consecutive steps . In the first 2 steps, 19-hydroxy steroids are produced . In the third step, estrone is produced .
Physical And Chemical Properties Analysis
1-Androstenedione has a molecular weight of 286.4 g/mol . It is a steroid hormone synthesized in the adrenal glands and gonads .
Scientific Research Applications
Steroid Hormone Production
1-Androstenedione is a steroidal hormone produced in male and female gonads, as well as in the adrenal glands . It plays a key role in the production of estrogen and testosterone .
Performance Enhancer
Known as “andro” by athletes, 1-Androstenedione is commonly used as a natural alternative to anabolic steroids . By boosting testosterone levels, it is thought to enhance athletic performance, build body muscles, reduce fats, and increase energy .
Red Blood Cell Maintenance
1-Androstenedione is believed to help maintain healthy Red Blood Cells (RBCs) .
Sexual Performance Enhancer
It is also thought to increase sexual performance . However, several of these effects are not yet scientifically proven .
Environmental Impact Studies
1-Androstenedione has been used in environmental studies, particularly in understanding the impact of water contamination on aquatic life . For instance, it was discovered that the masculinization of Gambusia holbrooki, the female mosquitofish, living in water contaminated by pulp mills, specifically with androstenedione .
Biotransformation of Phytosterols
1-Androstenedione is a key intermediate in the body’s steroid metabolism, used as a precursor for several steroid substances . It is used in the biotransformation of phytosterols .
Pharmaceutical Industry
The world market for 1-Androstenedione and androstadienedione (ADD) exceeds 1000 tons per year, which stimulates the pharmaceutical industry’s search for newer and cheaper raw materials to produce steroidal compounds .
Genetic Research
Studies on 1-Androstenedione have focused on possible modifications of the microorganism involved in biosynthesis . Microbial genetic modifications stand out because this strategy improves 1-Androstenedione yield considerably .
Mechanism of Action
Target of Action
1-Androstenedione, also known as 5α-androst-1-ene-3,17-dione, is a synthetic androgen and anabolic steroid . It is a 5α-reduced isomer of the endogenous steroid 4-androstenedione . The primary targets of 1-Androstenedione are the androgen receptors, where it acts as a prohormone of 1-testosterone (4,5α-dihydro-δ1-testosterone), a derivative of dihydrotestosterone (DHT) .
Mode of Action
1-Androstenedione interacts with its targets, the androgen receptors, by acting as a prohormone. It is converted in the body to 1-testosterone, which then exerts its effects by binding to androgen receptors . This binding can lead to a series of changes in gene expression and protein synthesis, resulting in the development of masculine characteristics .
Biochemical Pathways
1-Androstenedione is part of the androgen and steroid hormone biosynthesis pathways . It is a 5α-reduced isomer of 4-androstenedione, which is a key intermediate in the biosynthesis of the androgen and estrogen sex hormones . 1-Androstenedione serves as a prohormone in the production of 1-testosterone, a derivative of DHT . This conversion represents a key step in the ‘backdoor’ pathway of androgen synthesis .
Pharmacokinetics
Its metabolism likely involves conversion to 1-testosterone and other metabolites, and it is probably excreted in the urine .
Result of Action
The binding of 1-testosterone to androgen receptors leads to changes in gene expression that favor the development of masculine characteristics . These changes can include increased muscle mass, reduced body fat, increased energy levels, and changes in mood and libido .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(5S,8R,9S,10R,13S,14S)-10,13-dimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthrene-3,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,12,14-16H,3-6,8,10-11H2,1-2H3/t12-,14-,15-,16-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIQCDPCDVWDDE-WZNAKSSCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4C3(C=CC(=O)C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC[C@@H]4[C@@]3(C=CC(=O)C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60458467 | |
| Record name | 1-Androstenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60458467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Androstenedione | |
CAS RN |
571-40-4 | |
| Record name | (5α)-Androst-1-ene-3,17-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=571-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Androstenedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000571404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Androstenedione | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01451 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-Androstenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60458467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ANDROSTENEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1091EX356 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



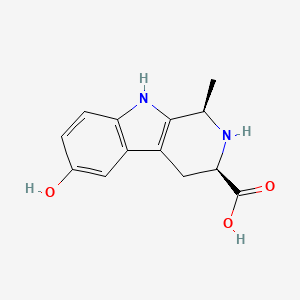
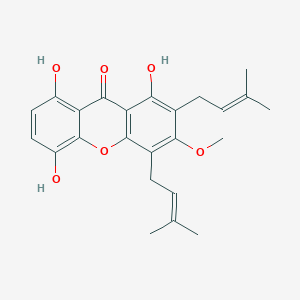
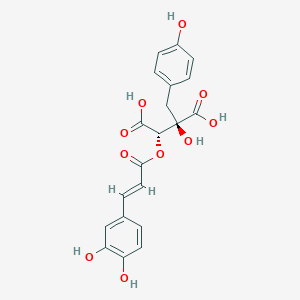
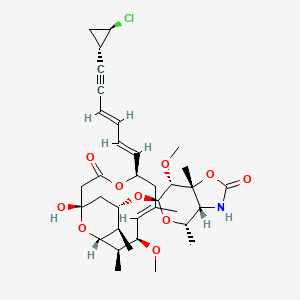
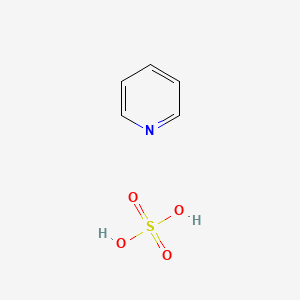

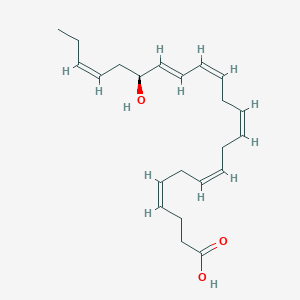
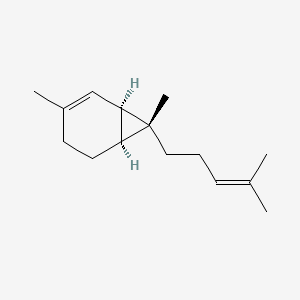
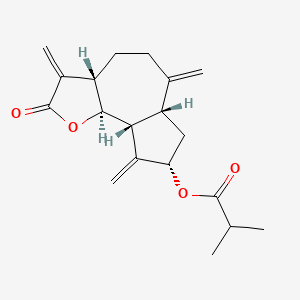
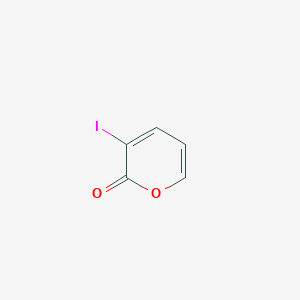
![ethyl (3S)-3-[[(3R)-1-[(E)-3-piperidin-4-ylprop-2-enoyl]piperidine-3-carbonyl]amino]pent-4-ynoate](/img/structure/B1247808.png)
